4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a diethylsulfamoyl group (-SO₂N(CH₂CH₃)₂). The amide nitrogen is connected to a 1,2,4-triazole ring substituted with:
- A 2-methoxyphenyl group at position 4,
- A methyl group at position 3 (via a methylene bridge),
- A sulfanyl (-S-) linker at position 5, which attaches to a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl moiety.
The diethylsulfamoyl group enhances solubility and membrane permeability, while the triazole-thioether-indole system may contribute to target binding .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O5S2/c1-4-35(5-2)44(40,41)24-16-14-23(15-17-24)30(39)32-20-28-33-34-31(37(28)26-12-8-9-13-27(26)42-3)43-21-29(38)36-19-18-22-10-6-7-11-25(22)36/h6-17H,4-5,18-21H2,1-3H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOFTXLMMQRLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Sulfonamides
Key Observations :
- Substituent Flexibility : The triazole’s 4-position often carries aryl groups (e.g., 2-methoxyphenyl vs. 2,5-dimethoxyphenyl), modulating steric and electronic interactions with targets .
- Sulfamoyl Variations : Diethylsulfamoyl (target) vs. dimethylsulfamoyl () alter lipophilicity and hydrogen-bonding capacity .
- Linker Diversity : Thioether-linked indole (target) vs. pyrazole () may influence binding specificity .
Benzamide Derivatives with Heterocyclic Moieties
Research Findings and Structural Analysis
Computational Similarity Assessment
- Tanimoto Indexing : Compounds with >70% structural similarity (e.g., vs. SAHA) share overlapping bioactivity profiles, suggesting the target may inhibit HDAC or PDE4 .
- LogP Predictions : The diethylsulfamoyl group (target) increases lipophilicity (predicted LogP ~3.5) compared to methoxy-substituted analogs (LogP ~2.8), impacting bioavailability .
Q & A
Q. What are the key synthetic steps and reaction conditions required for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Use of reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for sulfonamide bond formation .
- Functional group introduction : Sequential attachment of triazole, sulfamoyl, and benzamide moieties under controlled temperatures (60–100°C) and solvents (DMF, ethanol) .
- Critical parameters : Reaction time (12–72 hours), pH control, and inert atmosphere (N₂/Ar) to prevent oxidation .
Table 1: Typical Reaction Conditions from Analogous Compounds
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Triazole formation | Ethanol | 80 | Thiourea | 65–75 |
| Sulfamoyl coupling | DMF | 60 | EDCI | 50–60 |
| Benzamide attachment | Dichloromethane | 25 | Triethylamine | 70–85 |
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR for structural elucidation, IR for functional group identification .
- Chromatography : HPLC (>95% purity verification) and LC-MS for molecular weight confirmation .
- Elemental analysis : Combustion analysis (C, H, N, S) to validate stoichiometry .
Q. Which functional groups in the compound influence its reactivity and biological activity?
- Sulfamoyl group : Enhances solubility and enzyme-binding capacity .
- 1,2,4-Triazole ring : Stabilizes interactions with biological targets (e.g., kinases) .
- Benzamide core : Modulates pharmacokinetic properties (e.g., bioavailability) .
Advanced Research Questions
Q. How can synthetic yields be optimized when conflicting data exist on solvent systems?
- Design of Experiments (DOE) : Systematically vary solvents (e.g., DMF vs. THF) and temperatures to identify optimal conditions .
- Controlled crystallization : Use solvent mixtures (e.g., ethanol/water) to improve purity and yield .
- In-line monitoring : Employ HPLC or Raman spectroscopy to track reaction progress in real time .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Isotopic labeling : Introduce ¹³C/¹⁵N labels to trace ambiguous peaks .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Functional group substitution : Replace diethylsulfamoyl with dimethylsulfamoyl to assess steric effects .
- Bioisosteric replacement : Swap the indole moiety with benzothiazole to evaluate target selectivity .
- Click chemistry : Introduce triazole-linked substituents via copper-catalyzed azide-alkyne cycloaddition .
Q. How can computational methods accelerate reaction design for this compound?
- Quantum chemical calculations : Use software (e.g., Gaussian, ORCA) to predict reaction pathways and transition states .
- Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal catalysts .
- Molecular dynamics : Simulate solvent effects on reaction kinetics .
Q. How can discrepancies in in vitro bioassay results (e.g., IC₅₀ values) be addressed?
- Standardized protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Orthogonal assays : Validate activity via fluorescence polarization and surface plasmon resonance (SPR) .
- Metabolite profiling : Check for off-target effects using metabolomics .
Q. What stabilization strategies are recommended for labile functional groups (e.g., sulfhydryl) during synthesis?
- Protective groups : Use tert-butyl thiol protection to prevent oxidation .
- Low-temperature reactions : Conduct steps at –20°C in anhydrous solvents .
- Radical scavengers : Add TEMPO to quench reactive oxygen species .
Q. How can in silico and in vitro models evaluate the compound’s pharmacokinetics?
- ADMET prediction : Use tools like SwissADME to estimate permeability, CYP450 interactions .
- Caco-2 assays : Measure intestinal absorption in vitro .
- Microsomal stability testing : Assess hepatic metabolism using liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
